molecular formula C24H27ClN6O2S B108172 Promethazine teoclate CAS No. 17693-51-5

Promethazine teoclate

Cat. No.: B108172
CAS No.: 17693-51-5
M. Wt: 499.0 g/mol
InChI Key: YCXARMXCESBEDS-UHFFFAOYSA-N
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Description

Promethazine Teoclate, with the CAS number 17693-51-5, is a chemical compound formed between promethazine and 8-chlorotheophylline in a 1:1 ratio . Its molecular formula is C 17 H 20 N 2 S · C 7 H 7 ClN 4 O 2 and it has a molecular weight of 499.03 g/mol . This salt form is specifically designed to mitigate the drowsiness associated with the promethazine molecule by combining it with a stimulant xanthine derivative . The primary research applications for this compound are rooted in the pharmacological properties of promethazine, which is a first-generation phenothiazine derivative . Its mechanism of action is multifaceted, functioning primarily as a potent antagonist of the histamine H1 receptor . It also exhibits antagonistic activity at muscarinic acetylcholine receptors and the dopamine D2 receptor, which contributes to its broader physiological effects . In a research context, these properties make it a valuable tool for studying pathways such as calcium signaling, neuroactive ligand-receptor interaction, and the regulation of TRP channels by inflammatory mediators . Scientists utilize this compound in various non-clinical investigations, including the study of anti-emetic (anti-vomiting) pathways, motion sickness mechanisms, and allergic response models . It is also relevant in metabolic studies, as it is a known substrate for the cytochrome P450 enzyme CYP2D6, making it useful in drug metabolism and pharmacokinetic research . This product is supplied for analytical purposes, such as analytical method development, method validation (AMV), and Quality Control (QC) applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.C7H7ClN4O2/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-11,13H,12H2,1-3H3;1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXARMXCESBEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17693-51-5
Record name Promethazine theoclate
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Record name Promethazine teoclate [INN:BAN:JAN]
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Record name Promethazine teoclate
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Record name PROMETHAZINE TEOCLATE
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Chemical Synthesis and Preparative Methodologies of Promethazine Teoclate

Synthesis Routes for Promethazine (B1679618) Base

Promethazine is a derivative of phenothiazine (B1677639), a tricyclic heterocyclic compound. The primary methods for its synthesis involve the N-alkylation of the phenothiazine core.

The most common and direct route to promethazine involves the alkylation of phenothiazine with a suitable alkylating agent. A frequently used reagent is 1-dimethylamino-2-propyl chloride. researchgate.netgpatindia.com This reaction is typically performed under alkaline conditions, for instance, using potassium hydroxide (B78521) in a solvent like toluene (B28343), which accelerates the alkylation.

Alternative synthetic strategies have been developed to optimize yield and purity. One such method involves a two-step process starting with the alkylation of phenothiazine with chloroacetone (B47974) in the presence of sodium bicarbonate and sodium iodide in acetonitrile (B52724). mdpi.com The resulting ketone intermediate, 1-(10H-phenothiazin-10-yl)propan-2-one, is then converted to promethazine via reductive amination using sodium triacetoxyborohydride (B8407120) and dimethylamine (B145610) hydrochloride. mdpi.com

A chemoenzymatic approach offers a pathway to enantioenriched promethazine. beilstein-journals.orgnih.gov This method begins with the reaction of the lithium salt of phenothiazine (formed using n-butyllithium) with propylene (B89431) oxide to produce the racemic alcohol, 1-(10H-phenothiazin-10-yl)propan-2-ol. beilstein-journals.org This intermediate can then undergo lipase-catalyzed kinetic resolution to separate the enantiomers, which are subsequently converted to the final product. beilstein-journals.orgnih.govresearchgate.net

RouteStarting MaterialKey ReagentsIntermediateReference
Direct AlkylationPhenothiazine1-Dimethylamino-2-propyl chloride, KOH, TolueneN/A researchgate.net
Two-Step Alkylation/AminationPhenothiazine1. Chloroacetone, NaHCO₃, NaI 2. Sodium triacetoxyborohydride, Dimethylamine HCl1-(10H-phenothiazin-10-yl)propan-2-one mdpi.com
Chemoenzymatic SynthesisPhenothiazine1. n-BuLi, Propylene oxide 2. Lipase (B570770), Acyl donor(±)-1-(10H-phenothiazin-10-yl)propan-2-ol beilstein-journals.orgnih.gov

The core of promethazine synthesis is the nucleophilic substitution reaction where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of the alkylating agent. The choice of base is a critical parameter. While strong bases like sodium hydride (NaH) are theoretically ideal for deprotonating the phenothiazine amine to enhance its nucleophilicity, its use has sometimes resulted in poor yields. mdpi.com This may be due to the dual nature of NaH acting as both a base and a reducing agent, potentially leading to side products, especially when dimethylformamide (DMF) is used as a solvent. mdpi.com In contrast, bases like potassium hydroxide or the use of n-butyllithium to pre-form the lithium salt have proven more effective. beilstein-journals.org

Temperature is another key optimization parameter. The phenothiazine backbone is thermally stable, allowing for elevated reaction temperatures (e.g., reflux at 110°C) to increase the reaction rate and improve yield. mdpi.com

For the chemoenzymatic route, optimization involves several factors, including the type of lipase (e.g., Novozym 435), the choice of co-solvent, reaction time, and the nature of the acyl donor, all of which significantly impact the yield and enantioselectivity of the process. beilstein-journals.org Furthermore, the final amination step in this route has been shown to be a solvent-dependent stereodivergent transformation; conducting the reaction in toluene leads to inversion of stereochemistry, while methanol (B129727) results in retention. nih.gov

Formation of Promethazine Teoclate Salt

Once the promethazine free base is synthesized and purified, it is reacted with 8-chlorotheophylline (B119741) to form the teoclate salt.

This compound is a salt formed through an acid-base reaction between promethazine, which is basic, and 8-chlorotheophylline, which is acidic. 8-Chlorotheophylline is a xanthine (B1682287) derivative, similar to caffeine, but the 8-chloro modification increases the acidity of the xanthine's amine group. wikipedia.org This enhanced acidity is crucial for the stable formation of a co-salt with a base like promethazine. wikipedia.org The resulting product is a 1:1 molecular salt. dergipark.org.tr The formation of the salt can be confirmed using spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, which shows characteristic shifts in the N-H and C=O stretching frequencies.

The formation of the teoclate salt is reported to enhance the stability and bioavailability of promethazine compared to other forms like the hydrochloride salt. The stability of promethazine solutions is known to be pH-dependent. nih.gov Factors such as pH adjustment during crystallization are critical for minimizing impurities and maximizing the yield of the final salt product.

Studies on formulated pellets of this compound have assessed stability under accelerated conditions (40°C and 75% relative humidity), indicating that the formulated product can maintain its integrity. researchgate.netresearchgate.net The yield can also be influenced by the synthesis method. Mechanochemical synthesis, a solvent-free or low-solvent method, has been shown to be highly efficient for producing cocrystals of related phenothiazine HCl salts, offering higher yields and better scalability than conventional solution-based methods. rsc.org

PropertyValueReference
Molecular FormulaC₂₄H₂₇ClN₆O₂S nih.gov
Molecular Weight499.0 g/mol nih.gov
DefinitionA salt of Promethazine and 8-Chlorotheophylline ebi.ac.uk
AppearanceCrystalline solid[No specific source found]

Isotopic Labeling and Radioligand Synthesis for Advanced Imaging Probes

Isotopically labeled versions of promethazine are valuable tools for advanced research, particularly in pharmacokinetic studies and molecular imaging.

The development of a novel positron emission tomography (PET) radioligand, [¹¹C]promethazine, has been reported for the in vivo imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. mdpi.comnih.govnih.gov The synthesis of this radioligand requires a specific precursor, N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, which is prepared from phenothiazine. mdpi.com

This precursor is then subjected to methylation using a carbon-11 (B1219553) labeled methylating agent, typically [¹¹C]methyl iodide ([¹¹C]MeI). mdpi.com The labeling reaction is optimized for speed and efficiency due to the short half-life of carbon-11 (approximately 20.4 minutes). Different methodologies, such as the "loop" method and a standard solution method, have been explored to maximize the radiochemical yield. mdpi.com The final [¹¹C]promethazine is purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (>95%) and molar activity. mdpi.comnih.gov

MethodPrecursorLabeling AgentConditionsReference
Solution MethodN-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine[¹¹C]MeISodium hydride (if used), DMF, ~0°C then 90°C for 2 min mdpi.com
Loop MethodN-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine[¹¹C]MeIReaction in a loop at room temperature for 1 min mdpi.com

In addition to radiolabeling for PET imaging, stable isotope-labeled (SIL) versions of promethazine, such as promethazine-d4 (B602524) and promethazine-d7, have been synthesized for use in pharmacokinetic studies. These labeled compounds allow for precise quantification in biological matrices using techniques like liquid chromatography-mass spectrometry (LC/MS). science.gov

Synthesis of Carbon-11 Labeled Promethazine for Positron Emission Tomography (PET)

The development of [¹¹C]promethazine as a PET probe for imaging, for instance, amyloid-beta (Aβ) plaques in the context of Alzheimer's disease, requires a multi-step synthetic approach. nih.govresearchgate.net This process begins with the synthesis of a suitable precursor molecule, which is then subjected to radiolabeling with the positron-emitting isotope carbon-11.

A precursor for the synthesis of [¹¹C]promethazine is 1-(10H-phenothiazin-10-yl)propan-2-one. nih.gov The synthesis of this precursor involves the reaction of phenothiazine with chloroacetone. nih.gov Specifically, phenothiazine is treated with chloroacetone in the presence of sodium iodide and sodium bicarbonate in an acetonitrile solvent. nih.gov The reaction mixture is heated to 80°C for an extended period, followed by extraction and purification to yield the desired precursor. nih.gov

Once the precursor is obtained, the carbon-11 isotope is incorporated. The carbon-11 is produced in a cyclotron as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. nih.gov This [¹¹C]CO₂ is then converted to a reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf). nih.govmdpi.com

Several methods for the [¹¹C]methylation of the precursor to form [¹¹C]promethazine have been explored. mdpi.com These include:

A loop-based synthesis utilizing [¹¹C]MeOTf. mdpi.com

A solution-phase reaction with [¹¹C]CH₃I in the presence of a base such as sodium hydride. mdpi.com

A solution-phase labeling reaction with [¹¹C]CH₃I under specific conditions. mdpi.com

The general scheme for the synthesis of [¹¹C]promethazine via methylation is illustrated in the research. nih.govresearchgate.net The selection of the methylation method can influence both the yield of the final radiolabeled product and its molar activity. mdpi.com

Table 1: Comparison of [¹¹C]CH₃ Labeling Methods for [¹¹C]Promethazine Synthesis

Labeling Method Methylating Agent Key Conditions Outcome
Loop-based Synthesis [¹¹C]MeOTf - Best molar activity. mdpi.com
Solution Phase [¹¹C]CH₃I Presence of sodium hydride -
Solution Phase [¹¹C]CH₃I Optimized conditions Best radioactivity yield. mdpi.com

Radiochemical Purity and Molar Activity Determination in Labeled Compounds

Following the synthesis, it is imperative to determine the radiochemical purity and molar activity of the resulting [¹¹C]promethazine to ensure its suitability for PET imaging.

Radiochemical Purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form. nih.gov For [¹¹C]promethazine, the final product is purified and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net The identity of the [¹¹C]promethazine is confirmed by comparing its retention time with that of a non-radioactive "cold" standard of promethazine that is co-injected into the HPLC system. nih.govmdpi.com The chromatogram will show a peak for the non-radioactive standard detected by UV absorbance, which should align with a peak detected by a gamma-ray detector, confirming the identity of the radiolabeled compound. nih.gov Research has reported achieving a radiochemical purity of greater than 95% for [¹¹C]promethazine isolated by RP-HPLC. nih.govresearchgate.net

Molar Activity (Aₘ) is the amount of radioactivity per mole of the compound, typically expressed in units of gigabecquerels per micromole (GBq/µmol) or terabecquerels per millimole (TBq/mmol). nih.gov High molar activity is crucial for PET tracers to minimize the administered chemical mass while providing a sufficient radioactive signal for imaging. The molar activity of [¹¹C]promethazine is also assessed using the same HPLC system. mdpi.com The method of radiosynthesis has been shown to have a significant impact on the resulting molar activity. mdpi.com

Table 2: Radiochemical Properties of [¹¹C]Promethazine

Property Value Method of Determination
Radiochemical Purity >95% RP-HPLC. nih.govresearchgate.net
Molar Activity (Loop Method) ~48 TBq/mmol HPLC. mdpi.com
Molar Activity (Solution Phase) ~8 TBq/mmol HPLC. mdpi.com
HPLC Retention Time ~8.8 minutes Co-injection with cold standard. nih.govmdpi.com

Molecular Pharmacology and Receptor Interaction Mechanisms of Promethazine Teoclate

Receptor Binding and Antagonism Profiles

Promethazine's diverse clinical applications are a direct result of its complex receptor binding profile. It interacts with multiple classes of receptors, often with varying affinities, leading to a broad spectrum of pharmacological activities. drugbank.comdrugbank.comauburn.edu

Histamine (B1213489) H1 Receptor Blockade and Signaling Pathways

Promethazine (B1679618) is a potent antagonist of the histamine H1 receptor. drugbank.comwikipedia.org By competitively blocking these receptors, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. nih.govresearchgate.net This action is the basis for its use in treating various allergic conditions. ncats.ioebi.ac.uk The blockade of H1 receptors in the central nervous system is also a key contributor to its sedative effects, as histamine in the brain plays a role in promoting wakefulness. researchgate.net Furthermore, antagonism of H1 receptors in the medullary vomiting center contributes to its antiemetic properties. drugbank.com

Dopamine (B1211576) Receptor Subtype Antagonism (e.g., Mesolimbic D2 Receptors)

Promethazine exhibits antagonist activity at dopamine receptors, particularly the D2 subtype found in the mesolimbic pathway of the brain. drugbank.comnih.govnih.gov This blockade of postsynaptic dopaminergic receptors is a significant factor in its antiemetic and sedative effects. mims.comamegroups.org The antagonism of dopamine receptors in the chemoreceptor trigger zone is a key mechanism for its ability to control nausea and vomiting. amegroups.org However, this interaction is also responsible for potential extrapyramidal side effects, such as akathisia (restlessness), pseudoparkinsonism, and acute dystonia. wikipedia.orgdroracle.ai It is noteworthy that the structural configuration of promethazine, with its branched side chain, is thought to be responsible for its relatively weaker dopamine antagonist properties compared to antipsychotic phenothiazines like chlorpromazine (B137089). fda.gov

Muscarinic Acetylcholine (B1216132) Receptor Antagonism and Cholinergic Modulation

Promethazine acts as a moderate antagonist at muscarinic acetylcholine receptors. drugbank.comwikipedia.org This anticholinergic activity contributes to its sedative and anti-motion sickness properties. inchem.org The blockade of muscarinic receptors is also implicated in its antiemetic effects. mims.com This action is responsible for some of the common side effects associated with the drug, such as dry mouth, blurred vision, and urinary retention. wikipedia.org

Serotonin (B10506) Receptor (5-HT2A, 5-HT2C) Affinity and Modulation

Promethazine possesses a weak to moderate affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes, where it functions as an antagonist. wikipedia.org This interaction may contribute to its sedative and antiemetic effects. rwandafda.gov.rwmuni.cz

Non-Competitive NMDA Receptor Antagonism

Recent studies have revealed that promethazine acts as a strong, non-competitive, and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor. wikipedia.orgnih.gov This inhibition of NMDA-mediated currents is reversible and concentration-dependent, with a half-maximal effect observed at approximately 20 μM. nih.govresearchgate.net This antagonism is believed to contribute significantly to the sedative and analgesic effects of promethazine. nih.gov The inhibition is non-competitive, as it is not dependent on the concentration of glutamate or the co-agonist glycine. nih.gov Research suggests that promethazine may interact with the channel pore of the NMDA receptor at a site more external than the magnesium binding site. nih.gov

Interactive Data Tables

Interaction with Ligand-Gated and Voltage-Dependent Ion Channels (e.g., Sodium Channels)

Promethazine modulates the activity of several critical ion channels, which contributes to its diverse effects, including its local anesthetic and antiarrhythmic properties. nih.govnih.gov Its interactions are particularly notable with voltage-gated sodium channels and certain ligand-gated ion channels.

Voltage-gated sodium channels (NaV) are essential for the generation and propagation of action potentials in excitable cells like neurons and cardiac myocytes. frontiersin.org Promethazine has been shown to block the fast Na+ current (INa) in a manner similar to Class I antiarrhythmic drugs. nih.govnih.gov Research on guinea-pig ventricular myocytes revealed that promethazine blocks these channels in a state-dependent manner. The blockade is more potent at less negative holding potentials, indicating a higher affinity for the inactivated state of the channel. nih.govnih.gov For instance, the dissociation constant (KD) for the blockade was found to be 42.6 μM at a holding potential of -140 mV, which decreased to 4.4 μM at a less negative potential of -80 mV, demonstrating enhanced blockade. nih.govnih.gov

Furthermore, promethazine induces a significant use-dependent block, meaning the inhibition becomes more pronounced with repeated stimulation of the cell. nih.govnih.gov It also shifts the steady-state inactivation curve toward more negative potentials without affecting the slope factor. nih.govnih.gov These actions effectively reduce membrane excitability. The development of this blockade follows a two-exponential function, and the drug slows the repriming of the Na+ current after repolarization. nih.govnih.gov This blockade of voltage-gated sodium channels is a key mechanism behind promethazine's local anesthetic effects. wikipedia.org

In addition to voltage-gated channels, promethazine acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are a type of ligand-gated ion channel. wikipedia.orgdrugbank.com This non-competitive antagonism at NMDA receptors may contribute to its sedative properties. wikipedia.org Ligand-gated ion channels (LGICs) are integral membrane proteins that open to allow ion flow upon binding of a chemical messenger, mediating fast synaptic transmission. nih.gov Promethazine's ability to modulate these channels underscores the breadth of its impact on the central and peripheral nervous systems. drugbank.com

Table 1: Effects of Promethazine on Fast Sodium Current (INa) in Guinea-Pig Ventricular Myocytes

Parameter Finding Significance Citation
Holding Potential Blockade enhanced at less negative potentials. Indicates preferential binding to inactivated channels. nih.govnih.gov
Dissociation Constant (KD) 42.6 μM at -140 mV; 4.4 μM at -80 mV. Quantifies the binding affinity under different channel states. nih.govnih.gov
Inactivation Curve Shifted by 19.5 mV toward more negative potentials. Reduces the number of available channels at resting potential. nih.gov
Use-Dependent Block Profound block with repeated stimulation. Inhibition increases with higher frequency of nerve firing. nih.govnih.gov

Molecular Interactions and Binding Dynamics

The distribution, efficacy, and potential for drug-drug interactions of promethazine are heavily influenced by its binding to plasma proteins and its specific molecular interactions.

Promethazine exhibits a high degree of binding to plasma proteins, with approximately 93% of the drug being bound, primarily to human serum albumin (HSA). drugbank.com HSA is the most abundant plasma protein and plays a crucial role in the transport of many drugs. nih.gov The extent of this binding is significant, as only the unbound fraction of a drug is typically pharmacologically active. scielo.org.mx

Recent studies using high-performance affinity chromatography (HPAC) have investigated the binding affinity of promethazine and its main metabolites to HSA. nih.govnih.gov These studies confirmed a notable binding affinity for promethazine and its metabolite N-desmethylpromethazine (DMPMZ), with binding percentages of 98% and 94%, respectively. nih.gov Another metabolite, promethazine sulfoxide (B87167) (PMZSO), also showed significant binding. nih.govnih.gov This high affinity is consistent with HSA's preference for lipophilic, low molecular weight compounds. nih.gov

Displacement experiments, using specific probes for known drug-binding sites on HSA (warfarin for site I and (S)-ibuprofen for site II), revealed that promethazine and its metabolites bind to both of these primary sites. nih.govresearchgate.net The competition for these binding sites with other drugs can have significant pharmacokinetic implications, potentially increasing the free concentration of co-administered drugs and affecting their therapeutic or toxic profiles. drugbank.com

Preclinical Pharmacokinetic Research and Metabolic Fate of Promethazine Teoclate

Metabolic Pathways and Metabolite Identification

The metabolism of promethazine (B1679618) is complex, involving multiple pathways that lead to the formation of several metabolites. These biotransformation processes primarily include S-oxidation and N-demethylation. fda.govinchem.org The resulting metabolites are then typically excreted in the urine. fda.govmedscape.com Studies in rabbit liver homogenates have also identified N-dealkylated, N-oxygenated, and ring-hydroxylated products. nih.govtandfonline.com

Another key metabolic route is N-demethylation, which leads to the production of N-desmethylpromethazine. fda.govinchem.orgmedscape.com While considered a less predominant pathway compared to sulfoxidation, it remains a significant biotransformation step. drugbank.com Both promethazine and its N-desmethylated metabolite can undergo further conversion to their respective sulfoxide (B87167) compounds. virginia.edu

First-Pass Metabolism and Hepatic Biotransformation Processes

Promethazine undergoes substantial first-pass metabolism, primarily in the liver, which significantly reduces its oral bioavailability to approximately 25%. medscape.comdrugbank.comnih.govnih.gov Despite good absorption from the gastrointestinal tract (over 80%), the extensive hepatic biotransformation limits the amount of unchanged drug reaching systemic circulation. nih.govnih.gov Evidence strongly suggests that S-oxidation, a key metabolic step, is predominantly a hepatic event, with minimal metabolism occurring in the gastrointestinal mucosa. inchem.orgnih.govnih.gov The high blood clearance of promethazine is consistent with its extensive metabolic clearance. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

The metabolism of promethazine is heavily reliant on the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified CYP2D6 as the principal P450 isozyme responsible for the metabolism of promethazine, particularly its hydroxylation. drugbank.comnih.govmedchemexpress.cominvivochem.com Promethazine has also been shown to be an inhibitor of CYP2D6. nih.govnih.govresearchgate.net The activity of CYP2D6 can vary among individuals due to genetic polymorphisms, which can affect the metabolic rate of promethazine and potentially lead to variations in its effects. virginia.eduelsevierpure.com While CYP2D6 is the primary enzyme, promethazine has also demonstrated inhibitory effects on CYP2C9 at higher concentrations. nih.gov

Preclinical Pharmacokinetic Modeling and Simulation

While specific preclinical pharmacokinetic modeling and simulation studies for promethazine teoclate are not extensively detailed in the provided search results, the existing data on promethazine hydrochloride provides a strong basis for such models. The high variability in absorption and the significant first-pass effect are key characteristics that would be central to any pharmacokinetic model. medscape.com Noncompartmental methods have been used to calculate pharmacokinetic values from plasma concentration data in human studies. medscape.commedscape.com

Preclinical studies in animal models, such as those conducted by the National Toxicology Program in rats and mice, provide foundational toxicologic and pharmacokinetic data that can inform the development of more complex models. nih.gov For instance, a study in a schistosomiasis animal model used oral doses of promethazine to evaluate its efficacy, demonstrating its in vivo activity and providing data on its effects at specific dosages. asm.org The development of physiologically based pharmacokinetic (PBPK) models, which can extrapolate animal data to humans, represents a potential future direction for refining the understanding of promethazine's disposition. scispace.com

Advanced Pharmaceutical Formulation Research and Drug Delivery Innovations for Promethazine Teoclate

Design and Optimization of Novel Drug Delivery Systems

The development of innovative drug delivery systems for promethazine (B1679618) teoclate is a key area of pharmaceutical research. These systems aim to modify the release and absorption characteristics of the drug, leading to improved therapeutic outcomes.

Fast Dissolving Tablet Formulations

Fast dissolving tablets (FDTs) represent a significant advancement in oral dosage forms. bioline.org.brscholarsresearchlibrary.com They are designed to disintegrate or dissolve rapidly in the oral cavity without the need for water, which can enhance patient compliance, especially for pediatric and geriatric patients. bioline.org.brscholarsresearchlibrary.com

Sublimation is a technique used to create a porous tablet matrix, which in turn facilitates rapid disintegration. jddtonline.infotjpr.org This method involves incorporating a volatile substance, such as camphor (B46023) or menthol (B31143), into the tablet formulation. jddtonline.infotjpr.org After compression, the tablets are subjected to a drying process under vacuum, which causes the volatile substance to sublimate, leaving behind a network of pores. jddtonline.infotjpr.org

Research has shown that the concentration of the subliming agent is a critical factor. jddtonline.info In one study, various subliming agents like camphor, urea, and menthol were used in concentrations ranging from 5% to 15% w/w. jddtonline.info The resulting tablets were evaluated for their pre-compression and post-compression characteristics. An optimized formulation was achieved using a 3² full factorial design, which helps in understanding the relationship between formulation variables and tablet properties. jddtonline.infojddtonline.info For instance, an optimized fast-dissolving tablet of promethazine theoclate was prepared using camphor as a sublimating agent, which resulted in a porous tablet that disintegrated quickly. tjpr.org

Table 1: Optimized Formulation of Promethazine Teoclate Fast-Dissolving Tablet Using Sublimation

IngredientAmount (mg)Role
β-cyclodextrin3.0Solubility Enhancer
Camphor3.29Pore Forming Agent
Crospovidone2.61Superdisintegrant
This optimized formulation demonstrated a disintegration time of 30 seconds and a drug release of 89% within 5 minutes. bioline.org.brtjpr.org

Superdisintegrants are crucial components in FDTs, as they facilitate the rapid breakdown of the tablet into smaller particles upon contact with saliva. asiapharmaceutics.infoscispace.com Both natural and synthetic superdisintegrants have been investigated for their efficacy in this compound FDTs. rjptonline.orgrjptonline.org

Synthetic superdisintegrants like crospovidone, sodium starch glycolate (B3277807), and Ac-Di-Sol are widely used due to their high swelling and wicking capacities. asiapharmaceutics.infoscispace.com Studies have compared the effectiveness of these agents at different concentrations. For example, formulations containing Ac-Di-Sol showed excellent in vitro and in vivo dispersion time and drug release. asiapharmaceutics.info Another study optimized the amounts of sodium starch glycolate and crospovidone using a 3² full factorial design to achieve a disintegration time of 30 seconds and 0.5% friability. ijpsr.com

Natural superdisintegrants, derived from sources like Plantago ovata (psyllium), have also been explored as effective alternatives. rjptonline.orgrjptonline.org Research comparing the mucilage from Plantago ovata with the synthetic superdisintegrant crospovidone found that the natural option exhibited comparable, and in some cases superior, disintegrating properties. rjptonline.orgrjptonline.org The mucilage showed the highest swelling index, a key factor in its disintegration capability. rjptonline.org

Table 2: Comparison of Superdisintegrants in this compound FDTs

SuperdisintegrantTypeKey Findings
CrospovidoneSyntheticOptimized amount of 2.61 mg resulted in a 30-second disintegration time. bioline.org.brtjpr.org
Ac-Di-SolSyntheticShowed superior organoleptic properties and excellent dispersion time and drug release. asiapharmaceutics.info
Sodium Starch GlycolateSyntheticAn optimized amount of 2.75 mg contributed to a 30-second disintegration time. ijpsr.com
Plantago ovata mucilageNaturalDemonstrated a higher swelling index and comparable disintegrating properties to crospovidone. rjptonline.org

Pore-forming technology is another approach to enhance the disintegration of FDTs. bioline.org.brnih.gov This technique involves the use of pore-forming agents, such as camphor or menthol, which are sublimated during the manufacturing process to create a porous tablet structure. bioline.org.brnih.gov This increased porosity allows for rapid penetration of saliva, leading to faster disintegration and dissolution. bioline.org.brtjpr.org

A study utilizing a 3³ full factorial design investigated the combined effects of a pore-forming agent (camphor), a superdisintegrant (crospovidone), and a solubility enhancer (β-cyclodextrin). bioline.org.br The optimized formulation resulted in a tablet that disintegrated in 30 seconds and released 89% of the drug within 5 minutes. bioline.org.brtjpr.org Another study used menthol as the pore-forming agent and found that an optimized tablet disintegrated in 30 seconds with 89% drug release after 5 minutes. nih.gov

Immediate Release Pellet Formulations

Immediate-release pellets offer an alternative dosage form to tablets, providing rapid drug release. researchgate.netresearchgate.net They are small, spherical or semi-spherical units that can be filled into capsules or compressed into tablets. ijpsr.com

Extrusion-spheronization is a common method for producing uniform, spherical pellets. researchgate.netfoliamedica.bg This multi-step process involves:

Mixing: The drug is blended with excipients, including a spheronizing aid like microcrystalline cellulose (B213188) (MCC). researchgate.net

Extrusion: The wet mass is passed through an extruder to form cylindrical extrudates. mdpi.com

Spheronization: The extrudates are placed on a rotating plate, causing them to break into smaller pieces and gradually form spherical pellets. mdpi.com

Drying: The pellets are then dried to achieve the desired moisture content. mdpi.com

Research on this compound immediate-release pellets has focused on optimizing the formulation and process parameters. researchgate.net In one study, a 3² factorial design was used to optimize the ratio of MCC to corn starch and the spheronization time. researchgate.net The optimized formulation, with a 2.5:4.5:1 ratio of MCC to corn starch to drug and a spheronization time of 60 seconds, yielded a high percentage of pellets (78%) and achieved 100.52% drug release within 10 minutes. researchgate.net

Table 3: Optimized Formulation for this compound Immediate-Release Pellets

ComponentRatio/ParameterRole
Microcrystalline Cellulose (MCC)2.5Filler/Spheronizing Aid
Corn Starch4.5Disintegrant/Filler
This compound1Active Pharmaceutical Ingredient
Spheronization Time60 secondsProcess Parameter
This optimized formulation demonstrated a high percent yield of 78% and an immediate drug release of 100.52±0.65% after 10 minutes. researchgate.net
Optimization of Excipient Ratios (e.g., Microcrystalline Cellulose, Corn Starch)

In the development of immediate-release pellets for this compound, the precise ratio of excipients is critical to achieving desired therapeutic outcomes. Microcrystalline cellulose (MCC) and corn starch are key excipients, serving as a filler and a disintegrant, respectively. researchgate.net Research has shown that optimizing the ratio of these components can significantly impact the drug's release profile.

One study focused on creating immediate-release pellets using an extrusion-spheronization technique. researchgate.net The investigation revealed that a specific ratio of MCC to corn starch was essential for rapid drug dissolution. The optimized formulation, with an MCC to corn starch to drug ratio of 2.5:4.5:1, demonstrated an impressive drug release of over 100% within a mere 10 minutes. researchgate.net This rapid release is particularly beneficial for conditions requiring prompt relief, such as motion sickness and postoperative nausea. researchgate.net The use of these excipients is crucial for ensuring the optimal dissolution of this compound tablets.

Interactive Data Table: Optimization of Excipient Ratios for this compound Pellets

Excipient Role Optimized Ratio Key Finding
Microcrystalline Cellulose (MCC) Filler 2.5 Essential for pellet structure and integrity.
Corn Starch Disintegrant 4.5 Promotes rapid breakdown of the pellet.
This compound Active Ingredient 1 The therapeutic agent being delivered.
Result Achieved over 100% drug release in 10 minutes.

Oral Film Development for Rapid Drug Release

To address the needs of patients who have difficulty swallowing traditional solid dosage forms, such as pediatric and geriatric populations, fast-dissolving oral films of promethazine have been developed. jddtonline.infonepjol.info These films are designed to disintegrate or dissolve quickly in the oral cavity, leading to rapid drug release and potentially faster onset of action. jddtonline.info

The solvent casting technique is a common and cost-effective method used to prepare these oral films. degres.euwjpmr.com The process involves dissolving the drug and film-forming polymers in a suitable solvent to create a homogenous solution. degres.eu This solution is then cast onto a substrate and dried, resulting in a thin film. wjpmr.com For this compound oral films, various polymers have been utilized, including different grades of hydroxypropyl methylcellulose (B11928114) (HPMC), such as HPMC K100 and HPMC E15. degres.eu

The choice of polymer is a critical factor that influences the properties of the oral film, including its disintegration time, flexibility, and drug release profile. jddtonline.info Hydrophilic polymers are typically employed due to their ability to hydrate (B1144303) quickly upon contact with saliva. degres.eu In the formulation of this compound oral films, HPMC K100 and HPMC E15 have been used as film-forming and disintegrating agents. degres.eu Other components in these formulations include plasticizers like glycerine to ensure film flexibility, citric acid as a saliva-stimulating agent, and lactose (B1674315) as a sweetening agent. degres.eu Research has demonstrated that films prepared with these components exhibit favorable physical characteristics, rapid disintegration, and sustained drug release. degres.eu

Interactive Data Table: Components of this compound Oral Films

Component Function Example
Active Pharmaceutical Ingredient Therapeutic agent This compound
Film-Forming Polymer Provides the film structure HPMC K100, HPMC E15
Plasticizer Imparts flexibility Glycerine
Saliva Stimulating Agent Promotes saliva production Citric Acid
Sweetening Agent Improves taste Lactose

Solid Lipid Nanoparticles (SLNs) for Sustained Release

For applications requiring a prolonged therapeutic effect, solid lipid nanoparticles (SLNs) have been investigated as a promising drug delivery system for this compound. researchgate.netnih.gov SLNs are colloidal carriers made from physiological lipids, offering advantages such as improved drug stability, controlled release, and enhanced bioavailability. nih.govekb.egmdpi.com

The solvent injection method is a technique used for the preparation of SLNs. researchgate.netresearchgate.net In this method, the lipid and the drug are dissolved in a water-miscible organic solvent. ekb.eg This organic solution is then rapidly injected into an aqueous phase containing a surfactant, causing the lipid to precipitate as nanoparticles and encapsulate the drug. researchgate.netekb.eg For this compound SLNs, Compritol 888 ATO has been used as the lipid, Poloxamer 407 as the surfactant, and isopropyl alcohol as the solvent. researchgate.net

To optimize the formulation of this compound-loaded SLNs, statistical tools such as factorial designs are employed. researchgate.netresearchgate.net A central composite design, a type of response surface methodology, has been utilized to study the influence of key formulation variables on the characteristics of the nanoparticles. researchgate.netresearchgate.net The independent variables investigated include the amount of lipid (Compritol 888 ATO), the concentration of the surfactant (Poloxamer 407), and the volume of the organic solvent. researchgate.net The goals of this optimization are typically to achieve a desired particle size, high entrapment efficiency, and a specific cumulative drug release profile. researchgate.net

One study successfully developed an optimized SLN formulation (F7) with a particle size of 266.2 ± 1.39 nm, an entrapment efficiency of 89.60 ± 0.15%, and a cumulative drug release of 90.26 ± 1.18%. researchgate.net This optimized formulation demonstrated a biphasic release pattern, which is characteristic of a matrix-based release system. researchgate.net

Interactive Data Table: Optimized this compound SLN Formulation

Parameter Independent Variable Optimized Value (Formulation F7)
Particle Size Amount of Compritol 888 ATO, Concentration of Poloxamer 407, Volume of Isopropyl Alcohol 266.2 ± 1.39 nm
Entrapment Efficiency Amount of Compritol 888 ATO, Concentration of Poloxamer 407, Volume of Isopropyl Alcohol 89.60 ± 0.15%
Cumulative Drug Release Amount of Compritol 888 ATO, Concentration of Poloxamer 407, Volume of Isopropyl Alcohol 90.26 ± 1.18%
Recrystallization Index Analysis in Nanoparticle Systems

The stability of nanoparticle drug delivery systems is a critical determinant of their efficacy and shelf-life. For solid lipid nanoparticles (SLNs), a key stability concern is the potential for the lipid matrix to recrystallize into a more ordered, crystalline form over time. This can lead to drug expulsion from the nanoparticle and a loss of the desired release characteristics. The recrystallization index (RI) is a valuable parameter for assessing the physical stability of these formulations.

In a study focused on developing a sustained-release SLN formulation of this compound, the recrystallization index of an optimized formulation was found to be 76.95%. researchgate.net This high RI value suggests a reduced likelihood of the SLNs undergoing polymorphic transitions, indicating a stable formulation. researchgate.net Another investigation involving this compound-loaded SLNs reported an RI of 65.51% for their optimized formulation. researchgate.net A higher recrystallization index is indicative of a more stable nanoparticle system, with less propensity for changes in its solid-state properties during storage. researchgate.net

The solvent injection method has been employed for the preparation of these SLNs, with components such as Compritol 888 ATO as the lipid, poloxamer 407 as a surfactant, and isopropyl alcohol as a solvent. researchgate.net Statistical tools like Design Expert® have been utilized to optimize the formulation variables to achieve desired characteristics, including particle size, entrapment efficiency, and drug release profiles. researchgate.net

Table 1: Recrystallization Index of this compound Solid Lipid Nanoparticles

Formulation Recrystallization Index (%) Reference
Optimized SLN Formulation 1 76.95 researchgate.net
Optimized SLN Formulation 2 65.51 researchgate.net

Biopharmaceutical Enhancement Strategies

To overcome the inherent biopharmaceutical limitations of this compound, researchers have explored various strategies to improve its oral bioavailability and dissolution rate, as well as to circumvent the extensive first-pass metabolism.

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. researchgate.netijprems.com Its poor aqueous solubility is a major factor limiting its absorption and delaying the onset of action. researchgate.net Consequently, a significant focus of formulation research has been on enhancing its dissolution rate.

Solid Dispersion Technique: One effective approach to improve the dissolution of poorly water-soluble drugs is the solid dispersion technique. researchgate.net A study demonstrated that the dissolution of this compound was significantly enhanced by creating solid dispersions with polyethylene (B3416737) glycol (PEG) 4000 using the fusion method. researchgate.net The resulting solid dispersions showed a dramatic improvement in dissolution, with over 90% of the drug dissolving within 10 minutes. researchgate.net Infrared spectroscopy (IR), Differential Scanning Calorimetry (DSC), and X-ray diffractometry (XRD) analyses confirmed that the crystalline structure of this compound remained unchanged in the solid dispersion, suggesting that the enhancement was due to other factors such as improved wettability and reduced particle size. researchgate.net

Fast-Dissolving Tablets (FDTs): The development of fast-dissolving tablets (FDTs) is another prominent strategy. bioline.org.brimpactfactor.orgrjptonline.org These tablets are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption and potentially bypassing the first-pass effect. tjpr.orgbioline.org.br

Several approaches have been investigated for FDT formulations:

Use of Superdisintegrants: Natural and synthetic superdisintegrants like crospovidone, croscarmellose sodium, sodium starch glycolate, and mucilage from Plantago ovata have been incorporated into FDT formulations to facilitate rapid tablet breakup. researchgate.netrjptonline.org

Solubility and Pore-Forming Agents: The inclusion of agents like β-cyclodextrin to enhance solubility and camphor as a pore-forming agent (which sublimes upon heating) has been shown to be effective. bioline.org.brimpactfactor.org An optimized FDT formulation containing β-cyclodextrin, camphor, and crospovidone demonstrated disintegration in 30 seconds and 89% drug release within 5 minutes. bioline.org.brresearchgate.net

Direct Compression: This simple and cost-effective method has been successfully used to prepare FDTs of this compound. bioline.org.brrjptonline.org

Immediate Release Pellets: The formulation of immediate-release pellets using the extrusion-spheronization technique offers an alternative to tablets. researchgate.netresearchgate.net An optimized pellet formulation containing microcrystalline cellulose (MCC) and corn starch demonstrated 100.52% drug release within 10 minutes. researchgate.net

Table 2: Dissolution Enhancement of this compound Formulations

Formulation Strategy Key Excipients Dissolution/Release Profile Reference
Solid Dispersion PEG 4000 >90% in 10 minutes researchgate.net
Fast-Dissolving Tablet β-cyclodextrin, Camphor, Crospovidone 89% in 5 minutes bioline.org.brresearchgate.net
Immediate Release Pellets Microcrystalline Cellulose, Corn Starch 100.52% in 10 minutes researchgate.net

The extensive first-pass metabolism of promethazine in the liver is a primary contributor to its low oral bioavailability. tjpr.orgbioline.org.brimpactfactor.org Strategies that allow the drug to be absorbed directly into the systemic circulation, thereby bypassing the liver, are highly desirable.

Oral Fast-Dissolving Tablets (FDTs): As mentioned previously, FDTs are designed to disintegrate rapidly in the mouth. This rapid disintegration facilitates pre-gastric absorption of the drug through the buccal and pharyngeal mucosa directly into the bloodstream. ijprems.comtjpr.org This route of absorption can significantly reduce the extent of first-pass metabolism, leading to improved bioavailability. ijprems.comresearchgate.net

Solid Lipid Nanoparticles (SLNs): The development of SLNs presents another promising approach to circumvent first-pass metabolism. researchgate.net When formulated for oral administration, SLNs can be absorbed through the lymphatic system, which drains into the systemic circulation, thereby bypassing the portal circulation and the liver. researchgate.net Research on this compound-loaded SLNs has been aimed at creating a sustained-release drug delivery system that can enhance oral bioavailability by preventing first-pass metabolism. researchgate.net

These advanced formulation strategies highlight the ongoing efforts to overcome the biopharmaceutical challenges associated with this compound, ultimately aiming to improve its therapeutic effectiveness.

Analytical Methodologies for Research and Quality Assessment of Promethazine Teoclate

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable tools in the analysis of promethazine (B1679618) teoclate, offering non-destructive and highly sensitive means of investigation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of promethazine in various forms, including promethazine teoclate. globalscientificjournal.comcore.ac.uk The method is based on the principle that the drug absorbs light in the UV-Vis region of the electromagnetic spectrum. The maximum absorbance (λmax) of promethazine hydrochloride in phosphate (B84403) buffer saline (pH 7.4) has been identified at 251 nm, and in distilled water at 248 nm. globalscientificjournal.comsamipubco.com

Direct UV-Vis spectrophotometry allows for the quantitative estimation of the drug, with Beer's law being obeyed over specific concentration ranges, such as 1-18 µg/mL. globalscientificjournal.com For instance, a study established a linear relationship for promethazine hydrochloride in the concentration range of 0.5-15 µg/mL in distilled water, with a molar absorptivity of 2.8 x 10⁴ L.mol⁻¹.cm⁻¹. samipubco.com Another method, involving the oxidation of promethazine hydrochloride to form a colored product, demonstrated a Beer's Law range of 2-28 µg/ml with a molar absorptivity of 0.978×10⁴ L. mol. -1. cm-1. globalscientificjournal.com

Derivative spectrophotometry can be employed to resolve overlapping spectral bands when promethazine is in combination with other drugs. globalscientificjournal.com The simplicity, speed, and cost-effectiveness of UV-Vis spectrophotometry make it a suitable method for routine quality control analysis of this compound in pharmaceutical preparations. samipubco.comasianpubs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and to investigate the compatibility between a drug and the excipients used in its formulation. conicet.gov.ar By comparing the FTIR spectra of the pure drug, the pure excipients, and their physical mixtures, any potential chemical interactions can be detected. nih.gov

In the context of this compound, FTIR studies have been conducted to ensure that there are no significant interactions between the drug and the polymers or other excipients in a formulation. blogspot.comresearchgate.net The absence of significant shifts in the characteristic peaks of this compound in the spectra of the physical mixtures indicates compatibility. blogspot.com For example, the characteristic peaks of promethazine theoclate have been observed at 749, 1160, 1220, and 1259 cm⁻¹. blogspot.com The retention of these peaks in a mixture with excipients confirms the absence of chemical incompatibility. blogspot.comresearchgate.net

Isothermal Stress Testing (IST) coupled with FTIR can further enhance the detection of potential incompatibilities by analyzing samples stored under accelerated conditions of temperature and humidity. conicet.gov.ar This approach provides valuable information for the selection of suitable excipients during the preformulation stage of pharmaceutical development.

Differential Scanning Calorimetry (DSC) for Thermal Analysis and Interactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is extensively used in the pharmaceutical sciences to study the thermal properties of drugs and excipients and to detect potential drug-excipient incompatibilities. mdpi.comrjptonline.org

DSC thermograms provide information about melting points, phase transitions, and decomposition temperatures. mdpi.com For this compound, DSC studies have been instrumental in assessing its compatibility with various excipients in formulations. researchgate.net A sharp endothermic peak corresponding to the melting point of the drug is typically observed in the DSC thermogram of the pure substance. researchgate.net When this compound is mixed with excipients, the absence of any significant shift in the melting endotherm of the drug suggests that there are no interactions. researchgate.netresearchgate.net

Conversely, the appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting point of the drug in the thermogram of the mixture can indicate a physical or chemical interaction. nih.gov DSC, often used in conjunction with other techniques like FTIR, provides a comprehensive understanding of the solid-state properties and stability of this compound formulations. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related substances, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of promethazine hydrochloride and, by extension, this compound, in both bulk drug substances and finished pharmaceutical products. nih.govscispace.com It is a versatile method used for determining purity, assaying content, and monitoring stability. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for promethazine analysis. orientjchem.org A typical RP-HPLC method involves a C8 or C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). globalscientificjournal.comnih.gov Detection is usually carried out using a UV detector at a wavelength where promethazine shows significant absorbance, for example, 249 nm or 254 nm. globalscientificjournal.comnih.gov

Stability-indicating HPLC methods have been developed to separate promethazine from its degradation products, which is crucial for assessing the stability of formulations. nih.gov These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness. nih.gov For instance, one validated method used a C8 column with a mobile phase of acetonitrile and 25mM phosphate buffer (pH 7.0) at a 50:50 (v/v) ratio, with UV detection at 249 nm. nih.gov The retention time for promethazine hydrochloride in a specific method was reported to be 5.317 minutes. globalscientificjournal.com

Table 1: Example of HPLC Method Parameters for Promethazine Analysis
ParameterCondition
Column LUNA C18 (250 x 4.6 mm, 5µ) globalscientificjournal.com
Mobile Phase Phosphate buffer (pH 3.6): Methanol (B129727) (70:30 v/v) globalscientificjournal.com
Flow Rate 1 mL/min globalscientificjournal.com
Detection Wavelength 262 nm globalscientificjournal.com
Retention Time 5.317 min globalscientificjournal.com

High-Performance Affinity Chromatography (HPAC) for Binding Studies

High-Performance Affinity Chromatography (HPAC) is a powerful analytical technique used to study the binding interactions between molecules, such as the binding of drugs to plasma proteins. nih.gov This method utilizes a stationary phase where a biologically relevant molecule, like human serum albumin (HSA), is immobilized. nih.gov

HPAC has been employed to investigate the binding affinity of promethazine and its metabolites to HSA. nih.govnih.gov These studies are important as the extent of plasma protein binding can significantly influence the pharmacokinetic properties of a drug. In one study, HPAC with an HSA-based column was used to determine the binding percentages of promethazine, its metabolites (N-desmethyl promethazine and promethazine sulphoxide), and codeine. nih.govnih.gov

Table 2: Binding Affinity of Promethazine and Related Compounds to Human Serum Albumin (HSA) Determined by HPAC
CompoundBinding Percentage (%b) to HSA
Promethazine (PMZ)>80% nih.govnih.gov
N-desmethyl promethazine (DMPMZ)>80% nih.govnih.gov
Promethazine sulphoxide (PMZSO)>80% nih.govnih.gov
Codeine (COD)65% nih.govnih.gov

Morphological and Particle Characterization

The physical characteristics of the active pharmaceutical ingredient (API) and the formulated drug product significantly influence its stability, manufacturability, and bioavailability. Therefore, detailed morphological and particle characterization is a critical aspect of formulation development.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of solid materials at a high resolution. In the context of this compound, SEM is employed to examine the shape and surface features of the raw drug substance, as well as the formulated pellets or tablets. researchgate.net

Research on immediate-release pellets of this compound utilized SEM to confirm the formation of uniform and spherically shaped pellets, which is a desirable characteristic for consistent drug release. researchgate.net The visual information provided by SEM helps in understanding how processing parameters, such as those in extrusion-spheronization, affect the final product's morphology. researchgate.net Furthermore, SEM can provide insights into the surface texture of the particles, which can influence flow properties and compaction behavior during tablet manufacturing.

Particle Size and Distribution Analysis

The particle size and its distribution are critical quality attributes of this compound, particularly in formulations where dissolution rate is a key factor. A smaller particle size generally leads to a larger surface area, which can enhance the dissolution of poorly soluble drugs. researchgate.net

In the development of this compound loaded solid lipid nanoparticles (SLNs), particle size analysis was a key response variable in the optimization studies. researchgate.net For instance, an optimized formulation (F7) was identified with a particle size of 266.2 ± 1.39 nm. researchgate.net Statistical tools like Design Expert® are often used to analyze the influence of formulation variables on particle size. researchgate.net The goal is to achieve a narrow and consistent particle size distribution to ensure uniform drug release and predictable bioavailability. researchgate.netresearchgate.net

In Vitro Drug Release and Dissolution Rate Studies

In vitro drug release and dissolution studies are fundamental for predicting the in vivo performance of a drug product. These tests measure the rate and extent to which the active ingredient is released from the dosage form into a dissolution medium.

For this compound, which is classified as a BCS Class II drug with poor aqueous solubility, enhancing the dissolution rate is a primary objective in formulation development. researchgate.netasiapharmaceutics.info Studies have explored various techniques to improve its dissolution, including the preparation of fast-dissolving tablets (FDTs) and solid dispersions. asiapharmaceutics.inforesearchgate.net

Dissolution studies are typically performed using a USP Paddle apparatus (Apparatus 2) in a specified dissolution medium, such as Sorenson's buffer (pH 6.8), maintained at 37°C with a paddle speed of 50 rpm. researchgate.netrjptonline.org The amount of drug released is quantified at different time intervals using a UV-visible spectrophotometer at a specific wavelength (e.g., 244 nm or 250 nm). researchgate.netrjptonline.org

Research has shown that the inclusion of superdisintegrants like crospovidone, sodium starch glycolate (B3277807), and Ac-Di-Sol can significantly enhance the dissolution of this compound tablets. asiapharmaceutics.inforesearchgate.net For example, one study reported that tablets containing a solid dispersion of this compound with PEG 4000 exhibited a dissolution of over 90% in 10 minutes. researchgate.net Another study on fast-dissolving tablets achieved 89% drug release in 5 minutes with an optimized formulation. bioline.org.brnih.gov The development of oral fast-dissolving films has also been investigated, with one formulation showing 95.18% drug release within 135 seconds. iajpr.com

The following table summarizes the findings from a study on fast-dissolving tablets of this compound using different superdisintegrants:

Formulation CodeSuperdisintegrantConcentration (%)In Vitro Disintegration Time (sec)Cumulative Drug Release (%) after 30 min
F1Crospovidone23585
F2Crospovidone42592
F3Crospovidone61898
F4Sodium Starch Glycolate24578
F5Sodium Starch Glycolate43884
F6Sodium Starch Glycolate63089
F7Ac-Di-Sol23088
F8Ac-Di-Sol42295
F9Ac-Di-Sol61599

Methods for Impurity Profiling and Identification

Impurity profiling is a critical component of quality control for any pharmaceutical product, as impurities can affect the safety and efficacy of the drug. The process involves the identification, quantification, and characterization of impurities present in the drug substance and drug product. amazonaws.com

For this compound, it is essential to control impurities arising from the synthesis of 8-chlorotheophylline (B119741), a key intermediate. nih.govijpsonline.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in this regard. nih.govijpsonline.com

A study on the impurities of 8-chlorotheophylline utilized a reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and sodium acetate (B1210297) buffer. nih.gov The detection was carried out using a UV detector at 280 nm. nih.gov This method successfully separated three impurities. nih.gov

For structural elucidation of these impurities, LC-MS is the technique of choice. nih.govijpsonline.com In one investigation, mass spectrometry in the positive electron spray ionization (ESI) mode was used. nih.gov Based on the mass spectral data, the impurities in 8-chlorotheophylline were identified as theophylline, caffeine, and an isomer of 8-chlorotheophylline. nih.gov

The following table details the impurities identified in 8-chlorotheophylline using LC-MS:

ImpurityRetention Time (min)Molecular WeightIdentification
Impurity I8.324180Theophylline
Impurity II14.275194Caffeine
Impurity III20.933214.5Isomer of 8-chlorotheophylline

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances and products, which are essential for ensuring the quality and safety of this compound formulations. amazonaws.com

Comparative Pharmacodynamic Studies at the Preclinical Level

Comparative Analysis of Receptor Occupancy and Selectivity among Phenothiazines

Promethazine (B1679618), the active moiety of promethazine teoclate, is a phenothiazine (B1677639) derivative that exhibits a broad receptor binding profile. Unlike the more potent antipsychotic phenothiazines, which primarily target dopamine (B1211576) D2 receptors, promethazine's activity is distributed across several receptor systems. researchgate.netdrugbank.com Its primary clinical effects are mediated through potent antagonism of the histamine (B1213489) H1 receptor. nih.gov

Preclinical receptor binding assays have quantified promethazine's affinity for various receptors, demonstrating high affinity for the histamine H1 receptor and significant, though lesser, affinity for muscarinic, adrenergic, and dopaminergic receptors. nih.govguidetopharmacology.org A 1987 study utilizing bovine cerebral cortex membranes reported a high affinity for H1 receptors with an inhibition constant (Ki) of 2.6 nM, and a notable affinity for muscarinic acetylcholine (B1216132) receptors with a Ki of 22 nM. researchgate.net This strong anticholinergic activity is a key feature of its pharmacological profile. nih.gov

Data from the IUPHAR/BPS Guide to PHARMACOLOGY further delineates its receptor occupancy, showing moderate to high affinity for several other receptors. This wide range of receptor interactions explains its diverse effects, including sedation (H1 and muscarinic receptor antagonism), antiemesis (dopamine and muscarinic receptor antagonism), and potential for orthostatic hypotension (alpha-adrenergic receptor antagonism). drugbank.comnih.gov The selectivity of promethazine for the H1 receptor over the D2 receptor is a primary factor distinguishing it from its neuroleptic phenothiazine relatives like chlorpromazine (B137089). researchgate.net

Table 1: Preclinical Receptor Binding Profile of Promethazine This table presents the binding affinity of promethazine for various neurotransmitter receptors, expressed as pKi or Ki values from preclinical in vitro studies. Higher pKi values and lower Ki values indicate stronger binding affinity.

Receptor TargetLigandBinding Affinity (pKi)Binding Affinity (Ki, nM)Source
Histamine H₁ Receptor[³H]-mepyramine-2.6 researchgate.net
Muscarinic Receptor[³H]-QNB-22 researchgate.net
Dopamine D₂ Receptor[³H]-Spiperone6.59260 guidetopharmacology.org
Adrenergic α₁ₐ Receptor[³H]-Prazosin7.625 guidetopharmacology.org
Adrenergic α₂ₐ Receptor[³H]-Rauwolscine6.45353 guidetopharmacology.org
Dopamine D₁ Receptor[³H]-SCH-233905.861372 guidetopharmacology.org

In Vitro Pharmacodynamic Comparisons with Promethazine Hydrochloride

Direct preclinical studies comparing the in vitro pharmacodynamics of this compound with promethazine hydrochloride are not extensively documented in publicly available literature. The primary difference between the two lies in the salt form; this compound is the salt of promethazine with 8-chlorotheophylline (B119741), whereas promethazine hydrochloride is the salt with hydrochloric acid.

The pharmacodynamic profile of the promethazine moiety is consistent regardless of the salt and is characterized by the receptor interactions detailed above. However, the teoclate (8-chlorotheophylline) component is not pharmacologically inert. 8-chlorotheophylline is a xanthine (B1682287) derivative, structurally related to caffeine, and functions as a central nervous system stimulant. pharmacompass.comnih.gov Its mechanism involves the blockade of adenosine (B11128) receptors. nih.govdrugbank.com Adenosine is an inhibitory neuromodulator, and by blocking its receptors, 8-chlorotheophylline produces an excitatory effect, which can lead to restlessness and nervousness. drugbank.comncats.io

Therefore, the pharmacodynamic profile of this compound is a composite of two active compounds:

Promethazine: A sedative antihistamine with anticholinergic, antidopaminergic, and anti-adrenergic properties. nih.gov

8-Chlorotheophylline: A stimulant acting as an adenosine receptor antagonist. pharmacompass.com

This combination is intended to counteract the significant sedative effects of promethazine, a key distinction from promethazine hydrochloride where the counter-ion is inert. pharmacompass.com

Mechanistic Distinction from Neuroleptic Phenothiazines

Promethazine is mechanistically distinct from neuroleptic phenothiazines such as chlorpromazine, a difference rooted in both chemical structure and receptor interaction priorities. The structural configuration of promethazine is thought to be responsible for its relative lack of potent dopamine antagonist properties compared to antipsychotic phenothiazines. ncats.io

Key distinctions include:

Structural Differences: Promethazine features a branched aliphatic side chain and lacks the ring substitution (e.g., a chlorine atom at the C-2 position in chlorpromazine) that is common in neuroleptic phenothiazines and considered important for potent antipsychotic activity. researchgate.netncats.io

Dopamine Receptor Affinity: The primary mechanism of neuroleptic phenothiazines is the blockade of D2 dopamine receptors in the mesolimbic pathway. While promethazine does bind to D2 receptors, its affinity is substantially lower. Preclinical data indicates its dopamine antagonist property is only about one-tenth that of chlorpromazine. ncats.io Its primary affinity is for the H1 receptor, not the D2 receptor. nih.gov

Clinical Effect Profile: As a consequence of its lower D2 receptor affinity, promethazine does not possess the antipsychotic efficacy of neuroleptic phenothiazines. researchgate.net Its primary effects are antihistaminic, sedative, and antiemetic. While it can cause extrapyramidal symptoms, a hallmark of D2 blockade, the risk is generally considered lower than with typical antipsychotics. rwandafda.gov.rw

Table 2: Mechanistic Comparison of Promethazine and Neuroleptic Phenothiazines (e.g., Chlorpromazine) This table contrasts the key molecular and mechanistic features of promethazine with those of typical neuroleptic phenothiazines.

FeaturePromethazineNeuroleptic Phenothiazines (e.g., Chlorpromazine)
Primary Receptor Target Histamine H₁ ReceptorDopamine D₂ Receptor
Dopamine D₂ Affinity Low to Moderate (Ki = 260 nM)High
Antipsychotic Efficacy LackingPrimary therapeutic effect
Side Chain Structure Branched aliphatic chainStraight aliphatic or piperazine-containing chain
Ring Substitution NoneTypically present (e.g., Chlorine at C-2)

Synergistic and Antagonistic Interactions with Other Pharmacological Agents at the Molecular Level

The broad receptor profile of promethazine leads to numerous pharmacodynamic interactions at the molecular level. These can be synergistic, where effects are additive or potentiated, or antagonistic, where effects are diminished.

Synergistic Interactions:

CNS Depressants: Promethazine exhibits pharmacodynamic synergism with other central nervous system depressants, including opioids, benzodiazepines, barbiturates, and alcohol. medcentral.commedicines.org.au The sedative effects are additive, likely through combined actions on various neurotransmitter systems, such as histamine, acetylcholine, and potentiation of GABAergic systems by some depressants. medicines.org.au

Anticholinergic Agents: When co-administered with other drugs possessing antimuscarinic properties (e.g., atropine, tricyclic antidepressants), promethazine produces additive anticholinergic effects. medicines.org.au This is due to the combined blockade of muscarinic receptors, leading to an intensified profile of dry mouth, blurred vision, and urinary retention. nafdac.gov.ng

QTc-Prolonging Agents: Promethazine can prolong the QTc interval. This effect is additive with other drugs that share this property, such as certain antiarrhythmics, antipsychotics (including other phenothiazines), and some antibiotics, increasing the risk of cardiac arrhythmias. medscape.com

Antagonistic Interactions:

Dopamine Agonists: Due to its blockade of D2 receptors, promethazine can antagonize the effects of dopamine agonists like levodopa, pramipexole, and ropinirole, which are used in the treatment of Parkinson's disease. medscape.com This is a direct pharmacodynamic antagonism at the receptor site.

Histamine-Promoting Agents: The efficacy of drugs that work by increasing histamine levels in the central nervous system, such as the H3 receptor antagonist/inverse agonist pitolisant, may be diminished by H1 receptor antagonists like promethazine that cross the blood-brain barrier. medscape.com

Other Clinically Relevant Interactions:

Monoamine Oxidase Inhibitors (MAOIs): Concomitant use with MAOIs has been reported to increase the incidence of extrapyramidal effects. rwandafda.gov.rw The precise mechanism is complex but may involve altered dopamine metabolism, leading to enhanced D2 receptor-mediated side effects.

CYP2D6 Substrates: As a substrate and inhibitor of the cytochrome P450 2D6 enzyme, promethazine can have pharmacokinetic interactions. For example, it may increase plasma levels of other CYP2D6 substrates like the antidepressant amitriptyline, potentially leading to increased dose-dependent adverse reactions. medicines.org.au

Table 3: Summary of Preclinical Pharmacodynamic Interactions with Promethazine This table outlines key synergistic and antagonistic interactions of promethazine at a molecular level.

Interacting Agent ClassType of InteractionMolecular MechanismResulting Preclinical EffectSource
CNS Depressants (e.g., Opioids, Benzodiazepines)SynergismAdditive effects at various CNS receptors (e.g., H₁, GABA)Enhanced sedation and respiratory depression medcentral.com, medicines.org.au
Antimuscarinic Drugs (e.g., Atropine, TCAs)SynergismAdditive antagonism at muscarinic acetylcholine receptorsIntensified anticholinergic effects medicines.org.au
Dopamine Agonists (e.g., Levodopa, Pramipexole)AntagonismPharmacodynamic antagonism at dopamine D₂ receptorsDecreased efficacy of the dopamine agonist medscape.com
MAO InhibitorsSynergism (adverse)Altered dopamine metabolism / receptor sensitivityIncreased incidence of extrapyramidal effects rwandafda.gov.rw
QTc-Prolonging Drugs (e.g., Amiodarone, Prochlorperazine)Synergism (adverse)Additive effects on cardiac ion channelsIncreased risk of QTc interval prolongation medscape.com

Advanced Research Concepts and Applications of Promethazine Teoclate

Promethazine (B1679618) Teoclate as a Model Compound in Phenothiazine (B1677639) Reactivity Studies

The phenothiazine ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Promethazine teoclate serves as an important model compound for investigating the reactivity of this key heterocyclic scaffold. Such studies are crucial for understanding the metabolism, degradation pathways, and potential synthesis of new phenothiazine derivatives with tailored properties.

The primary reactions studied using this compound as a model include:

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. Understanding this process is vital as it often represents a key metabolic pathway for phenothiazine-based drugs in the body.

Reduction: The oxidized forms of this compound can be reduced back to the parent promethazine. Studying these reactions provides insight into the reversibility of metabolic processes and potential detoxification pathways.

Substitution: The nitrogen and sulfur atoms within the phenothiazine ring, as well as positions on the aromatic rings, can undergo substitution reactions. These studies are fundamental for the synthesis of novel derivatives with altered pharmacological profiles.

Table 1: Reactivity of this compound as a Phenothiazine Model

Reaction Type Common Reagents Major Products Formed
Oxidation Hydrogen peroxide, Potassium permanganate Sulfoxides and Sulfones
Reduction Sodium borohydride, Lithium aluminum hydride Promethazine
Substitution Alkyl halides, Acyl chlorides Substituted Phenothiazines

Data sourced from reactivity analyses of this compound.

Investigation of its Effects on Cellular and Subcellular Biological Pathways

The pharmacological effects of promethazine are attributed to its interaction with multiple receptor systems, making it a valuable probe for studying various cellular and subcellular signaling pathways. drugbank.com Research in this area delves into the molecular mechanisms underlying its therapeutic actions and explores potential new applications.

Promethazine is known to antagonize several key receptors, including:

Histamine (B1213489) H1 receptors

Post-synaptic mesolimbic dopamine (B1211576) receptors

Alpha-adrenergic receptors

Muscarinic receptors drugbank.com

The antagonism of these receptors forms the basis of its use in studying pathways related to allergies, sedation, and nausea. drugbank.comdrugbank.com

Recent advanced research has expanded the scope of investigation into promethazine's effects:

NMDA Receptor Modulation: Studies have shown that promethazine can attenuate N-methyl-D-aspartate (NMDA)-mediated membrane currents in a non-competitive, concentration-dependent manner. nih.gov This inhibitory effect on NMDA receptors, which are crucial for synaptic plasticity and pain transmission, opens up new avenues for research into its potential role in analgesia and preventing opioid-induced hypersensitivity. nih.gov

Quorum Sensing and Biofilm Inhibition: Research has explored the repurposing of promethazine hydrochloride to inhibit biofilm formation in bacteria such as Burkholderia thailandensis. nih.gov Studies have indicated that promethazine can suppress the expression of quorum sensing-regulated genes, which are critical for bacterial communication and the formation of resilient biofilm communities. nih.gov This suggests a potential new application for phenothiazine compounds in combating antibiotic resistance.

Subcellular Organelle Targeting: The concept of targeting specific subcellular organelles, such as mitochondria, represents a frontier in therapeutic research, particularly in oncology. nih.gov While not yet specific to this compound, the lipophilic nature of the phenothiazine structure makes it a candidate for designing molecules that can penetrate cell membranes and accumulate in specific organelles. Future research may focus on modifying the promethazine scaffold to create targeted therapies that can, for example, selectively disrupt the energy metabolism of cancer cells. nih.gov

Research into Structural Polymorphism and Disorder Phenomena

The solid-state properties of a pharmaceutical compound, including its crystalline form, can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of research in drug development.

While research on this compound itself is specific, studies on the closely related promethazine hydrochloride have revealed interesting structural phenomena. Research has identified two distinct disordered polymorphic forms of promethazine hydrochloride. researchgate.net These forms exhibit high similarity in molecular conformation and crystal packing but differ in the disorder levels of the aliphatic side chain, leading to slight variations in their unit cell parameters and physical properties like melting point. researchgate.net The study of these subtle structural differences is crucial for ensuring the phase purity and consistency of the drug substance.

Furthermore, in the context of advanced drug delivery systems, the physical state of the drug is paramount. For instance, in the development of solid lipid nanoparticles (SLNs) loaded with this compound, a high recrystallization index was observed, indicating a reduced likelihood of the SLNs undergoing polymorphic changes, thus contributing to the stability of the formulation. researchgate.net

Integration of In Silico Approaches in Drug Design and Optimization

The use of computational tools, or in silico methods, has become an indispensable part of modern drug discovery and development, offering a way to accelerate the process and reduce costs. nih.govibri.org.in These approaches are being applied to the study of promethazine and related compounds to understand their interactions with biological targets and to design new molecules with improved properties.

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions. nih.gov This technique can be used to study the binding of a drug to its receptor, the conformational changes that occur upon binding, and the stability of drug-receptor complexes.

In research relevant to promethazine, MD simulations have been used to assess the adsorption energy and characteristics of the molecule on surfaces, for example, in studies investigating its potential as a corrosion inhibitor. researchgate.net In the context of drug-receptor interactions, MD simulations can elucidate the dynamic nature of how promethazine and its derivatives interact with their target proteins at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 182.160.97 By identifying the key structural features that contribute to a desired pharmacological effect, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drugs. nih.gov

For a compound like promethazine, which interacts with multiple targets, multi-target QSAR (mt-QSAR) models can be particularly valuable. nih.gov These models can simultaneously predict the activity of a compound against different proteins, helping to design drugs with a specific polypharmacological profile or to avoid off-target effects. While specific QSAR studies on this compound are not widely published, the principles of QSAR are broadly applicable to the optimization of phenothiazine-based compounds.

Historical and Theoretical Perspectives in Promethazine Teoclate Research

Evolution of Phenothiazine (B1677639) Chemistry in Antihistamine and Antiemetic Drug Development

The journey of phenothiazine chemistry is a compelling narrative of scientific serendipity and systematic investigation, evolving from the realm of dyes to a cornerstone of modern pharmacology. The parent compound, phenothiazine, was first synthesized in 1883. wikipedia.org Its derivatives, initially explored for their tinctorial properties, soon revealed a wide spectrum of biological activities. researchgate.netvedantu.com

A pivotal moment arrived in the 1940s at the Rhône-Poulenc laboratories in France. wikipedia.orgvedantu.com Chemists, led by Paul Charpentier, were synthesizing derivatives of phenothiazine with the goal of developing improved antihistamines. vedantu.comnih.gov This research led to the synthesis of promethazine (B1679618), a compound that, while possessing potent antihistaminic and sedative effects, lacked the desired activity against infective organisms. wikipedia.orgvedantu.com This discovery was a significant milestone, marking the successful application of phenothiazine chemistry to the field of antihistamine drug development. Promethazine quickly found its place in clinical practice for treating allergies and as a pre-anesthetic sedative. vedantu.comnih.gov

The exploration of phenothiazine derivatives continued, leading to another landmark discovery. In the late 1940s, the same laboratory developed chlorpromazine (B137089), a compound with even more pronounced sedative effects. wikipedia.orgvedantu.com This discovery opened up a new frontier in medicine, as Jean Delay and Pierre Deniker's pioneering work in the early 1950s demonstrated its profound efficacy in treating psychiatric patients, heralding the age of psychopharmacology. vedantu.comnih.gov

The antiemetic properties of phenothiazines were also a significant finding. vedantu.com It was observed that these compounds, including promethazine, were effective in controlling nausea and vomiting. nih.govnih.gov This is attributed to their ability to antagonize dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone of the brain. nih.gov The development of phenothiazine-based drugs provided a new class of therapeutic agents for managing emesis, particularly that induced by surgery or chemotherapy. nih.gov

The timeline below highlights key moments in the evolution of phenothiazine chemistry:

YearEventSignificance
1876 Heinrich Caro synthesizes methylene (B1212753) blue, a phenothiazine derivative. wikipedia.orgEarly use in cell staining and later as an antimalarial agent. wikipedia.orgvedantu.com
1883 Bernthsen synthesizes the parent phenothiazine compound. wikipedia.orgFoundation for future derivative synthesis.
1935 DuPont introduces phenothiazine as an insecticide. wikipedia.orgvedantu.comFirst large-scale application of a phenothiazine compound.
1940s Rhône-Poulenc synthesizes promethazine. wikipedia.orgvedantu.comMarks the successful development of a phenothiazine-based antihistamine.
Late 1940s Chlorpromazine is synthesized at Rhône-Poulenc. wikipedia.orgvedantu.comLeads to the revolution in psychiatric treatment. nih.gov
1951 Promethazine is approved for medical use in the United States. wikipedia.org
1952 Widespread clinical use of chlorpromazine begins. researchgate.net

This evolution underscores the versatility of the phenothiazine nucleus as a scaffold for drug discovery, leading to the development of crucial medications for a wide range of conditions, from allergies and nausea to psychosis. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Principles Applied to Promethazine Teoclate and its Analogues

The therapeutic efficacy of promethazine and its analogues is intrinsically linked to their chemical structure. The principles of Structure-Activity Relationship (SAR) provide a framework for understanding how specific molecular features influence their antihistaminic and antiemetic properties. The phenothiazine core, a tricyclic system with a sulfur and nitrogen atom in the central ring, is the foundational scaffold. wikipedia.org

Key SAR principles for phenothiazine derivatives, particularly in the context of antihistaminic and antiemetic activity, can be summarized as follows:

The Alkyl Side Chain at Position 10: The nature of the side chain attached to the nitrogen atom (N10) of the phenothiazine ring is critical. For antihistaminic activity, a branched two to three-carbon alkyl chain is generally optimal. gpatindia.com Promethazine itself features a branched propyl chain, which is an exception to the general rule that branching can decrease activity in some antihistamine series. gpatindia.comauburn.edu In contrast, a straight three-carbon chain is often associated with neuroleptic (antipsychotic) activity. slideshare.net

The Terminal Amino Group: The amino group at the end of the side chain must be tertiary for maximal activity. slideshare.net Decreasing the substitution to a secondary or primary amine reduces or abolishes the desired pharmacological effect. pharmacy180.com

Substitution on the Phenothiazine Ring: Substitution at the C-2 position of the phenothiazine ring with an electron-withdrawing group, such as chlorine (Cl) or trifluoromethyl (CF3), tends to enhance neuroleptic activity. slideshare.netpharmacy180.com However, for antihistamines like promethazine, this position is typically unsubstituted.

The table below outlines the structural features and their impact on the activity of phenothiazine derivatives:

Structural FeatureModificationImpact on Activity
Side Chain at N10 Unbranched chainFavors antipsychotic activity. gpatindia.com
Branched 2-3 carbon chainGenerally enhances antihistaminic activity. gpatindia.com
Terminal Amino Group Tertiary amineEssential for high potency. slideshare.net
Secondary or primary amineReduced or abolished activity. pharmacy180.com
Ring Substitution at C-2 Electron-withdrawing groupIncreases antipsychotic potency. slideshare.netpharmacy180.com

Promethazine's structure, with its branched alkyl chain, distinguishes it from its close structural analogue, promazine, which has a straight chain and exhibits neuroleptic properties. wikipedia.org The teoclate salt of promethazine is formed with 8-chlorotheophylline (B119741). pharmaffiliates.comnih.gov While the primary pharmacological activity resides in the promethazine molecule, the salt form can influence properties such as solubility and stability. researchgate.net

The study of SAR in phenothiazines continues to be an active area of research, with investigations into how modifications to the core structure and side chains can lead to the development of new therapeutic agents with improved selectivity and efficacy. researchgate.netnih.govbrieflands.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Promethazine teoclate in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use mechanical exhaust or laboratory fume hoods to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested for solvent penetration resistance), full-face respirators with ABEK filters (EU standards) or NIOSH-certified respirators (US standards), and impermeable protective clothing .
  • Handling : Avoid dust generation; wash hands thoroughly after handling. Store in sealed containers away from oxidizers and heat sources .

Q. How is this compound pharmacologically classified, and what implications does this have for experimental design?

  • Methodological Answer :

  • Classification : It is a histamine H1 receptor antagonist and anti-allergic agent, with CYP2D6 as a metabolizing enzyme substrate .
  • Experimental Design Implications :
  • In vitro studies : Use validated assays (e.g., radioligand binding) to assess H1 receptor affinity.
  • Metabolism studies : Include CYP2D6 inhibitors/inducers to evaluate pharmacokinetic interactions .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer :

  • USP Standards : Follow USP 29 guidelines for dissolution testing (≥75% dissolution within 30 minutes) and uniformity testing (≥80% content per tablet) using UV-spectrophotometry or HPLC .
  • Sample Preparation : Protect solutions from light degradation; use buffered palladium chloride for colorimetric assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, stability)?

  • Methodological Answer :

  • Data Reconciliation :
  • Solubility : Cross-reference multiple sources (e.g., USP monographs, TLC Pharmaceutical Standards) and validate via shake-flask method under controlled pH .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor decomposition products (e.g., phenothiazine derivatives) using LC-MS .

Q. What experimental strategies mitigate the risk of CYP2D6-mediated drug-drug interactions in preclinical models?

  • Methodological Answer :

  • In Vivo Models : Use CYP2D6-humanized mice to simulate metabolic pathways.
  • Dose Adjustment : Co-administer quinidine (CYP2D6 inhibitor) to assess toxicity thresholds .
  • Analytical Validation : Quantify plasma metabolites (e.g., promethazine sulfoxide) via UPLC-MS/MS .

Q. How do researchers resolve contradictions in reported effects of this compound on cholesterol levels across preclinical studies?

  • Methodological Answer :

  • Study Variables : Control for diet, species-specific metabolism, and concurrent medications (e.g., penicillamine) that may confound results .
  • Mechanistic Analysis : Use gene knockout models (e.g., H1 receptor-deficient mice) to isolate cholesterol modulation pathways .

Q. What are the best practices for synthesizing and characterizing this compound analogs with enhanced stability?

  • Methodological Answer :

  • Synthesis : Optimize salt formation with 8-chlorotheophylline; monitor reaction purity via TLC (silica gel GF254) .
  • Characterization : Use FTIR to confirm theophylline ester linkage and X-ray diffraction for crystalline structure validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.